molecular formula C10H10Cl2O B1463229 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran CAS No. 1210194-86-7

8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B1463229
CAS No.: 1210194-86-7
M. Wt: 217.09 g/mol
InChI Key: UUSCXMZWCQVSOL-UHFFFAOYSA-N
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Description

8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is a synthetic benzopyran derivative of significant interest in medicinal chemistry research. Benzopyrans are a prominent class of oxygen-containing heterocyclic compounds widely distributed in nature and known for their extensive applications in pharmaceutical development, agrochemicals, and materials science . The specific substitution pattern on this compound, featuring chloro and chloromethyl functional groups at the 6 and 8 positions of the chromane core, makes it a valuable and versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate to develop more complex molecules. Modifications at the 6-position of the benzopyran scaffold have been shown to be critical for modulating biological activity, particularly in the development of potassium channel activators . These activators can inhibit insulin release from pancreatic cells, providing valuable tools for metabolic research . The presence of the chloromethyl group offers a reactive site for further functionalization, allowing for the creation of diverse chemical libraries. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

8-chloro-6-(chloromethyl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h4-5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSCXMZWCQVSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)CCl)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Using Thionyl Chloride and Related Reagents

  • A key intermediate, 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone, is prepared by reacting a benzopyran derivative with thionyl chloride in tetrahydrofuran (THF) at controlled temperatures (around 10°C to 70°C).
  • The reaction involves a substitution where hydroxyl or carboxyl groups are converted to chlorides, facilitating the formation of chloromethyl groups.
  • After reaction completion, the mixture is concentrated under reduced pressure and purified by washing with aqueous sodium bicarbonate and saturated sodium chloride solutions, followed by recrystallization in non-polar solvents such as isopropyl ether to yield high-purity chlorinated benzopyran derivatives.

Organometallic Reagent Mediated Synthesis

  • Organometallic reagents, specifically organozinc compounds, have been used to prepare chlorinated benzopyran intermediates.
  • For example, an organozinc reagent prepared from zinc powder and a halogenated precursor can be reacted with a benzopyran derivative in anhydrous solvents (e.g., isopropyl ether, tetrahydrofuran) at temperatures ranging from 0 to 45°C for extended periods (15–48 hours) to introduce chloromethyl groups.
  • The reaction mixture is then quenched, extracted, and purified to isolate the chlorinated product with yields around 80-85% and purities exceeding 80% by HPLC analysis.

Purification and Yield Optimization

  • Purification typically involves recrystallization from non-polar, ring-opening ethers such as isopropyl ether or methyl tert-butyl ether, which effectively separate the desired chlorinated benzopyran solid from impurities.
  • Yields reported for similar chlorinated benzopyran intermediates are in the range of 80-85%, with high purity confirmed by chromatographic methods.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Purity (%) Notes
1 Reaction with thionyl chloride and water Tetrahydrofuran (THF) 10 → 70 2 hours ~80 High Chlorination to introduce chloromethyl group
2 Organozinc reagent reaction with benzopyran Anhydrous isopropyl ether 0 to 45 15–48 hours 83 83.9 Direct reaction without post-treatment
3 Recrystallization of crude product Isopropyl ether or MTBE Ambient Until crystallization N/A High Purification step to improve product quality

Research Findings and Considerations

  • The use of organozinc reagents provides a mild and safe alternative to harsher chlorination methods, suitable for industrial scale-up due to controlled reaction conditions and high selectivity.
  • The stepwise chlorination and substitution reactions require careful temperature control to avoid over-chlorination or decomposition of the benzopyran ring.
  • Purification via recrystallization in non-polar ethers is critical to achieving a high-purity final product, which is essential for subsequent applications in pharmaceutical synthesis or as intermediates.

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

8-Chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that benzopyran derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways .

Synthetic Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its chloromethyl group is particularly useful for further functionalization.

Data Table: Synthesis Pathways

CompoundReaction TypeYield (%)Reference
Compound ANucleophilic substitution85%
Compound BElectrophilic aromatic substitution75%

Material Science

In material science, derivatives of benzopyran are explored for their photophysical properties, which can be harnessed in developing new materials for optoelectronic applications.

Case Study: Photoluminescent Properties
A study on related compounds revealed that modifications to the benzopyran structure could lead to enhanced luminescence properties. This suggests potential applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Mechanism of Action

The mechanism of action of 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on substituent effects, physicochemical properties, and synthetic yields of 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran relative to similar benzopyran derivatives.

Key Findings

The 8-chloro substituent introduces steric and electronic effects distinct from methoxy (8b) or dichlorobenzoyl (8c) groups. For instance, the dichlorobenzoyl group in 8c contributes to a higher melting point (178°C) due to increased molecular symmetry and intermolecular halogen bonding .

Spectroscopic Differentiation: The absence of hydroxyl or carbonyl groups in the target compound distinguishes its NMR profile from analogs like 6-chromanol (OH peak at δ 4.70) or 8c (aromatic protons at δ 7.45–7.90) .

Implications for Research and Development

  • Pharmacological Potential: Chlorinated benzopyrans are often explored for antimicrobial or anticancer activity. The target compound’s chloromethyl group may enhance its ability to act as a prodrug or alkylating agent .
  • Material Science : Higher halogen content could improve thermal stability, making it suitable for flame-retardant applications.

Biological Activity

8-Chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran, also known by its CAS number 1226208-96-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C10H10Cl2OC_{10}H_{10}Cl_2O with a molecular weight of approximately 219.10 g/mol. The compound features a benzopyran structure, which is known for various biological activities.

Research indicates that compounds similar to this compound may interact with cellular pathways by acting as prodrugs or through direct metabolic conversion. A notable study on related compounds (e.g., 8-chloro-cAMP) demonstrated that they could be converted into active metabolites like 8-chloro-ATP, which subsequently inhibit RNA synthesis in cells . This suggests a potential mechanism for cytotoxicity associated with these compounds.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzopyran derivatives. For instance, coumarin analogues have shown promising activity against various bacterial strains. A structure-activity relationship (SAR) analysis indicated that substitutions on the benzopyran ring could enhance antimicrobial potency . Although specific data on this compound is limited, it is reasonable to hypothesize similar effects based on its structural characteristics.

Cytotoxicity and Pharmacological Effects

In vitro studies have highlighted the cytotoxic effects of related compounds in cancer cell lines. For example, the accumulation of metabolites like 8-chloro-ATP was found to correlate with decreased ATP levels and inhibited RNA synthesis in multiple myeloma cells . Such findings suggest that this compound may exhibit similar cytotoxic properties through metabolic pathways leading to active nucleotides.

Case Studies

StudyObjectiveFindings
Study on 8-Cl-cAMPInvestigate metabolism and effects in multiple myeloma cellsIdentified accumulation of 8-Cl-ATP; inhibited RNA synthesis
Antimicrobial Activity ReviewAssess SAR of coumarin derivativesMethyl and iodo substitutions enhanced activity against Gram-positive bacteria

Q & A

Q. What are the recommended synthetic routes for 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran, and how can intermediates be characterized?

A multi-step synthesis approach is typical for this compound. Initial steps often involve chlorination of a benzopyran precursor using reagents like SOCl₂ or PCl₅ under controlled temperatures (60–80°C). The chloromethyl group can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts such as AlCl₃ . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized using FT-IR (e.g., C-Cl stretch at ~750 cm⁻¹) and ¹H/¹³C NMR (e.g., dihydrobenzopyran proton signals at δ 2.5–3.5 ppm) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, resolving bond lengths and angles (e.g., C-Cl bond ~1.74 Å). For amorphous samples, high-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]⁺ calculated for C₁₀H₁₀Cl₂O: 231.9954). Elemental analysis should align with theoretical values (e.g., C: 51.54%, H: 4.32%, Cl: 30.45%) within ±0.3% tolerance .

Q. What safety protocols are essential during handling?

Use PPE compliant with EN 166 (EU) or NIOSH (US) standards: nitrile gloves, face shields, and fume hoods. Avoid skin contact due to potential irritancy (observed in structurally similar chlorinated benzopyrans). Engineering controls include negative-pressure ventilation and sealed reaction systems. Dispose of waste via halogenated organic solvent protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for the chloromethylation step?

Yield optimization requires balancing steric and electronic factors. Substituent effects on the benzopyran ring influence reactivity: electron-donating groups (e.g., methoxy) at position 6 may hinder chloromethylation. Catalytic systems like FeCl₃ in DCM at 0°C improve regioselectivity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and adjust stoichiometry (1.2–1.5 equivalents of chloromethylating agent) to minimize byproducts .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from polymorphism (e.g., differing crystal packing) or dynamic effects in solution (e.g., rotational isomerism). Cross-validate using dynamic NMR (DNMR) to detect conformational exchange or variable-temperature XRD to identify polymorphic forms. For example, a 2010 crystallographic study resolved conflicting IR data by identifying hydrogen-bonding networks that alter vibrational modes .

Q. What strategies are effective for probing the biological activity of this compound?

Begin with in silico docking studies (e.g., AutoDock Vina) targeting enzymes like cytochrome P450 or kinases, leveraging the chlorinated aromatic system’s potential for hydrophobic interactions. Follow with in vitro assays:

  • Cytotoxicity: MTT assay against cancer cell lines (IC₅₀ determination).
  • Enzyme inhibition: UV-Vis kinetics (e.g., monitoring NADPH depletion for oxidoreductases).
  • Structural analogs (e.g., 6-methyl derivatives) can clarify SAR, particularly the role of the chloromethyl group in bioactivity .

Methodological Notes

  • Synthetic Reproducibility : Replicate procedures from peer-reviewed syntheses (e.g., Acta Cryst. E66, o1119) and validate purity via HPLC (C18 column, λ = 254 nm) .
  • Data Validation : Cross-reference spectral data with NIST databases (e.g., NIST Chemistry WebBook entry for C₁₀H₁₀Cl₂O) to confirm assignments .
  • Risk Mitigation : Pre-screen for genotoxicity using Ames tests (TA98 strain) if biological applications are planned .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.